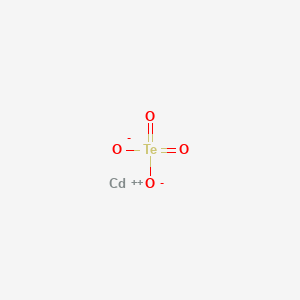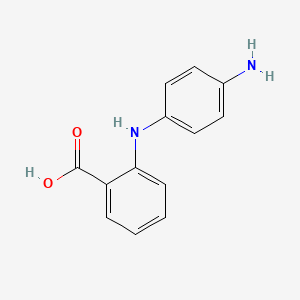
2-(4-Aminoanilino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminoanilino)benzoic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-aminoanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminoanilino)benzoic acid typically involves the reaction of 4-nitroaniline with phthalic anhydride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and a reducing agent like iron powder or tin chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-nitroaniline in the presence of a catalyst such as palladium on carbon. This method offers higher yields and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-(4-Aminoanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder, tin chloride (SnCl2), and catalytic hydrogenation using palladium on carbon are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds, such as nitrobenzoic acids, sulfonic acids, and halogenated benzoic acids.
科学研究应用
2-(4-Aminoanilino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Aminoanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
相似化合物的比较
Similar Compounds
2-Aminobenzoic acid: Similar structure but lacks the 4-aminoanilino group.
4-Aminobenzoic acid: Similar structure but lacks the 2-aminoanilino group.
2-(4-Nitroanilino)benzoic acid: Similar structure but contains a nitro group instead of an amino group.
Uniqueness
2-(4-Aminoanilino)benzoic acid is unique due to the presence of both the amino and anilino groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
41139-95-1 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
2-(4-aminoanilino)benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |
InChI 键 |
UQBGXJCUJOULGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




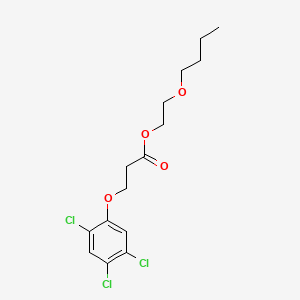
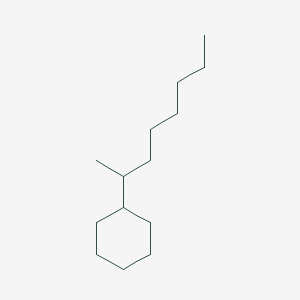

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
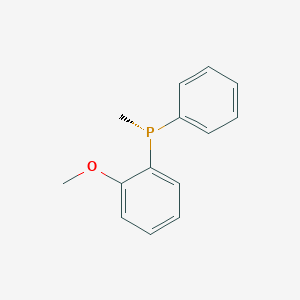
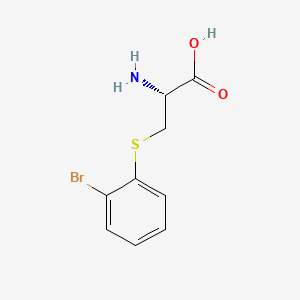
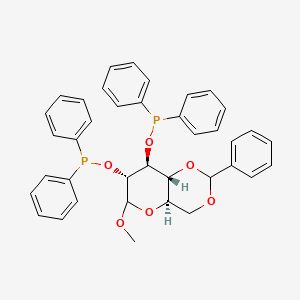
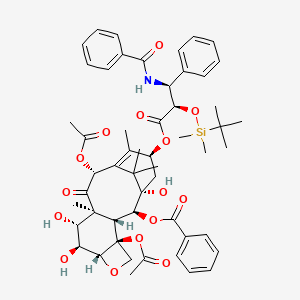
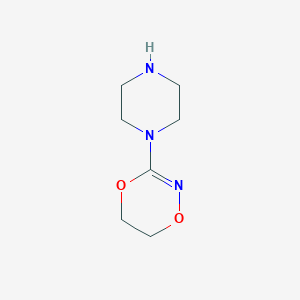

![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
